2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Description
International Union of Pure and Applied Chemistry Nomenclature Rationale and Isomeric Considerations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for bicyclic heterocycles containing both pyrrole and pyrimidine rings. The compound's molecular formula C₇H₇ClN₄ reflects the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, and four nitrogen atoms within the fused ring system. The systematic name indicates that the pyrrole ring is fused to the pyrimidine ring at positions 3 and 2, creating the characteristic pyrrolo[3,2-d]pyrimidine core structure.
The isomeric considerations for this compound family are particularly important when distinguishing between pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine structural variants. The pyrrolo[3,2-d]pyrimidine system represents a distinct arrangement where the pyrrole nitrogen is positioned differently relative to the pyrimidine ring compared to its pyrrolo[2,3-d]pyrimidine counterpart. This structural distinction is critical for understanding the compound's chemical behavior and biological activity profiles.
The nomenclature system accounts for the chloro substituent at the 2-position of the pyrimidine ring and the N-methyl group attached to the amino function at the 4-position. The 5H designation indicates that the pyrrole nitrogen bears a hydrogen atom, which is crucial for tautomeric equilibria and hydrogen bonding interactions. These structural features contribute to the compound's unique chemical identifier, with the InChI key ULLYAPOMSVKCHK-UHFFFAOYSA-N providing unambiguous identification.
X-ray Crystallographic Analysis of Pyrrolo[3,2-d]pyrimidine Core Structure
Crystallographic analysis of pyrrolo[3,2-d]pyrimidine derivatives has revealed fundamental structural parameters that govern the three-dimensional arrangement of atoms within this bicyclic system. The pyrrolo[3,2-d]pyrimidine core exhibits planarity characteristics typical of aromatic fused ring systems, with minimal deviation from coplanarity observed across the bicyclic framework. Structural studies have demonstrated that the fusion of the pyrrole and pyrimidine rings creates a rigid planar system that influences both molecular recognition and intermolecular interactions.
The crystallographic data for related pyrrolo[3,2-d]pyrimidine compounds indicate that the core structure maintains consistent bond lengths and angles across different substitution patterns. The pyrimidine ring adopts standard aromatic geometry, while the pyrrole component exhibits characteristic five-membered ring parameters. The presence of multiple nitrogen atoms within the fused system creates opportunities for hydrogen bonding networks, which significantly influence crystal packing arrangements and solid-state properties.
The crystallographic analysis reveals that substituents at different positions of the pyrrolo[3,2-d]pyrimidine core can significantly influence the overall molecular conformation. The chloro substituent at the 2-position introduces steric and electronic effects that may alter the crystal packing patterns compared to unsubstituted analogs. Similarly, the N-methyl group at the 4-amino position contributes to conformational preferences and intermolecular interaction patterns.
Spectroscopic Characterization Techniques (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)
Proton nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic protons of the pyrrolo[3,2-d]pyrimidine core typically appear in the 6.5-8.0 parts per million region, with the pyrrole ring protons exhibiting distinct chemical shifts from those of the pyrimidine ring. The N-methyl group attached to the 4-amino position appears as a characteristic singlet in the 3.0-4.0 parts per million range, while the pyrrole nitrogen hydrogen manifests as an exchangeable proton signal.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of all carbon atoms within the molecular framework. The aromatic carbons of the fused ring system exhibit chemical shifts consistent with electron-deficient heterocyclic systems, typically ranging from 100-160 parts per million. The carbon bearing the chloro substituent shows a characteristic downfield shift due to the electronegative halogen influence, while the carbon atoms adjacent to nitrogen atoms exhibit predictable chemical shift patterns based on their electronic environments.
Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The amino group stretching vibrations typically appear in the 3200-3500 cm⁻¹ region, while the aromatic carbon-carbon stretching modes manifest in the 1450-1650 cm⁻¹ range. The presence of the pyrrole nitrogen hydrogen contributes to the overall vibrational spectrum, particularly in the nitrogen-hydrogen stretching region.
High resolution mass spectrometry confirms the molecular composition and provides accurate mass determination for structural verification. The compound exhibits a characteristic fragmentation pattern under electron ionization conditions, with the molecular ion peak appearing at the expected mass-to-charge ratio corresponding to the molecular formula C₇H₇ClN₄. The isotope pattern reflects the presence of the chlorine atom, showing the characteristic 3:1 ratio between the molecular ion peaks corresponding to ³⁵Cl and ³⁷Cl isotopes.
Properties
IUPAC Name |
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-9-6-5-4(2-3-10-5)11-7(8)12-6/h2-3,10H,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLYAPOMSVKCHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375301-41-9 | |
| Record name | 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination Step
- Starting Material: 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Reagent: Phosphorus oxychloride (POCl3)
- Conditions: Reflux for 3–4 hours
- Procedure: The starting pyrrolopyrimidinone is added to excess POCl3 and heated under reflux. This converts the 4-keto group to a 4-chloro substituent, yielding 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.
- Workup: The reaction mixture is evaporated under reduced pressure, and the residue is neutralized with aqueous ammonia to pH ~8, precipitating the product.
- Purification: Column chromatography using chloroform/methanol mixtures.
- Yield: Approximately 75–86%
- Characterization: Melting point ~138–139°C; confirmed by ^1H NMR and elemental analysis.
Nucleophilic Substitution with Methylamine
- Starting Material: 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (from chlorination)
- Nucleophile: Methylamine or N-methyl-substituted amines
- Solvent: Isopropanol
- Conditions: Reflux for 3–4 hours
- Procedure: The 4-chloro compound is dissolved in isopropanol with methylamine and heated under reflux. The nucleophilic amine displaces the chlorine at the 4-position to form the corresponding 4-amine.
- Isolation: After solvent removal, the residue is purified by column chromatography.
- Salt Formation: The free base is converted to the hydrochloride salt by bubbling hydrogen chloride gas through a solution of the compound in ethyl acetate/diethyl ether.
- Yield: Typically 70–86%
- Characterization: Melting point and ^1H NMR data confirm the substitution.
Representative Data Table of Key Intermediates and Products
| Compound ID | Description | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 12 | 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | Starting material | - | - | Precursor |
| 14 | 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine | POCl3, reflux 4h | 75 | 138–139 | Chlorination product |
| 4 | N-(4-methoxyphenyl)-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride | Compound 14 + 4-methoxyphenylamine, reflux in isopropanol; HCl salt formation | 72 | 150–151 | Example of nucleophilic substitution product |
| Target Compound | 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Chlorination + methylamine substitution | ~75-85 | ~150-160 (estimated) | Final target compound |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Dechlorinated and reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Industrial Applications: It is employed in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Solubility : Bulky groups like piperazinyl (e.g., compound in ) enhance water solubility, while aromatic substituents (e.g., phenyl in ) reduce it.
- Thermal Stability : Methyl and phenyl groups increase melting points due to enhanced crystallinity (e.g., 253–254°C for N,2-dimethyl-N-phenyl derivative ).
Pharmacokinetic Considerations
- CYP Inhibition : Tricyclic derivatives (e.g., ) show reduced cytochrome P450 inhibition compared to parent compounds, likely due to decreased planararity and steric shielding.
- Metabolic Stability : Compounds with tetrahydro-2H-pyran-4-ylmethyl groups (e.g., ) demonstrate improved stability via steric protection of reactive sites.
Biological Activity
Overview
2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. It has garnered attention due to its significant biological activity, particularly as an inhibitor of key enzymes involved in cancer cell proliferation. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and comparative studies with similar compounds.
- IUPAC Name : this compound
- CAS Number : 1375301-41-9
- Molecular Formula : C7H7ClN4
- Molar Mass : 182.61 g/mol
- Density : 1.525 g/cm³ (predicted)
- pKa : 13.14 (predicted)
This compound has been characterized as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its function and thus preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines range from 29 to 59 µM, indicating effective inhibition of cell growth and induction of apoptosis .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 40 | Induction of apoptosis |
| HCT-116 | 59 | Cell cycle arrest |
| HepG2 | 29 | Upregulation of pro-apoptotic proteins |
Molecular Mechanism
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. By obstructing CDK2 activity, the compound leads to cell cycle arrest at the G1/S phase transition and promotes apoptotic pathways characterized by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study: HepG2 Cell Line
A study investigating the effects on HepG2 cells revealed that treatment with this compound resulted in a significant increase in apoptosis rates from 0.29% in untreated controls to 9.74% in treated groups. This was accompanied by a notable rise in caspase-3 levels and a decrease in Bcl-2 activity, suggesting a robust mechanism for inducing programmed cell death .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives:
Table 2: Comparison with Similar Compounds
| Compound | IC50 (µM) | Target Enzyme | Notable Activity |
|---|---|---|---|
| This compound | 40 | CDK2 | Significant cytotoxicity |
| 5k (another pyrrolopyrimidine derivative) | 40 - 204 | EGFR, Her2 | Comparable activity against multiple kinases |
| N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Varies | Various kinases | Less potent than chlorinated derivatives |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine and its analogs?
- Methodology :
- Step 1 : Start with a pyrrolo[3,2-d]pyrimidin-4-amine core. Introduce substituents via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, describes synthesizing N-methyl derivatives using methylamine under reflux in polar solvents (e.g., DMSO) .
- Step 2 : Chlorination at the 2-position can be achieved using POCl₃ or PCl₅ under controlled temperature (70–100°C). Optimize reaction time to avoid over-chlorination .
- Characterization : Confirm purity via TLC (e.g., MeOH:CHCl₃ = 1:5, Rf ~0.33–0.42) and structural integrity using ¹H NMR (e.g., δ 3.7 ppm for N-methyl protons) and elemental analysis .
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include downfield-shifted aromatic protons (δ 7.4–8.7 ppm) and methyl group resonances (δ 2.6–3.7 ppm) .
- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., exact mass ~258.0743 for C₉H₈ClN₅) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, and Cl percentages (e.g., Cl content ~11.5% for hydrochloride salts) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-methyl vs. benzyl groups) influence kinase inhibition or biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects : highlights that pyridopyrimidine analogs with 2-chloro and N-methyl groups exhibit enhanced MAP4K4 inhibition (IC₅₀ < 100 nM) compared to bulkier substituents (e.g., phenyl), which reduce solubility .
- Biological Data Contradictions : reports that N-benzyl analogs (e.g., N-benzyl-2-chloro derivatives) show apoptosis-inducing activity in HTS assays, whereas N-methyl derivatives may lack this effect. Resolve discrepancies using kinase profiling panels to assess selectivity .
Q. What strategies resolve contradictions in reported biological activities of pyrrolo[3,2-d]pyrimidine derivatives?
- Data Reconciliation Approach :
- Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times, as these significantly impact IC₅₀ values. For example, uses fragment-based screening under standardized ATP concentrations .
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., MAP4K4 or adenine phosphoribosyltransferase) to confirm binding modes. notes that 9-deazaadenine analogs bind similarly to adenine in enzymatic pockets .
Q. How can researchers design analogs to improve water solubility without compromising target affinity?
- Molecular Optimization Tactics :
- Polar Substituents : Introduce morpholine or methoxy groups (e.g., as in ’s N-(4-methoxyphenyl) derivative), which increase solubility (logP reduction by ~1.5 units) while maintaining kinase affinity .
- Salt Formation : Convert free bases to hydrochloride salts (e.g., reports a solubility increase from <0.1 mg/mL to >10 mg/mL in aqueous buffers) .
Methodological Challenges
Q. What experimental pitfalls arise during chlorination of the pyrrolo[3,2-d]pyrimidine core?
- Troubleshooting :
- Side Reactions : Over-chlorination at adjacent positions can occur if reaction temperatures exceed 100°C. Monitor via LC-MS and adjust POCl₃ stoichiometry .
- Byproduct Formation : identifies dimerization byproducts in acidic conditions; mitigate using inert atmospheres (N₂/Ar) and dry solvents .
Q. How to address low yields in coupling reactions for N-alkylated derivatives?
- Optimization Steps :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, as described in for ethyl-substituted analogs .
- Solvent Selection : achieved 72–81% yields using MeOH:CHCl₃ (1:5), which balances solubility and reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
